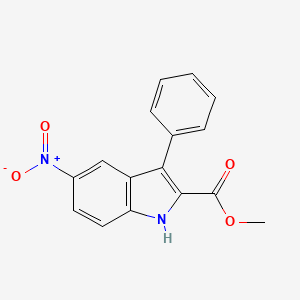

methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate

CAS No.: 298187-65-2

Cat. No.: VC3912394

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 298187-65-2 |

|---|---|

| Molecular Formula | C16H12N2O4 |

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C16H12N2O4/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(18(20)21)7-8-13(12)17-15/h2-9,17H,1H3 |

| Standard InChI Key | XAGXOZKGWPRDFO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Systematic nomenclature delineates its substituents:

-

Position 2: Methyl ester group ().

-

Position 3: Phenyl group ().

-

Position 5: Nitro group ().

The compound’s IUPAC name is methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate, reflecting these substituents. Its planar structure facilitates π-π stacking interactions, while the nitro group enhances electrophilic reactivity, making it amenable to further functionalization .

Synthesis and Reaction Pathways

Optimization and Yield

-

Temperature Control: Maintaining 0°C during esterification minimizes side reactions like demethylation .

-

Catalysts: Lewis acids (e.g., ) enhance reaction efficiency.

-

Purity: Post-synthesis purification via column chromatography or recrystallization achieves ≥98% purity .

Physicochemical Properties

Experimental and predicted data for methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate are summarized below:

The nitro group’s electron-withdrawing effect lowers the pKa, enhancing acidity compared to non-nitrated indoles .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is pivotal in synthesizing:

-

Anticancer Agents: Nitroindoles exhibit cytotoxicity via DNA intercalation .

-

Antimicrobials: Structural analogs inhibit bacterial efflux pumps .

Proteomics and Lipidomics

-

Photoaffinity Labeling: The nitro group enables UV-induced crosslinking for studying protein-lipid interactions .

-

Target Identification: Used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map ligand-binding sites .

Future Directions

Research opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume